Stilbostat
Description
Properties
CAS No. |
15470-58-3 |
|---|---|
Molecular Formula |
C28H34Cl4N2O4 |
Molecular Weight |
604.4 g/mol |
IUPAC Name |
[4-[(E)-4-[4-[bis(2-chloroethyl)carbamoyloxy]phenyl]hex-3-en-3-yl]phenyl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C28H34Cl4N2O4/c1-3-25(21-5-9-23(10-6-21)37-27(35)33(17-13-29)18-14-30)26(4-2)22-7-11-24(12-8-22)38-28(36)34(19-15-31)20-16-32/h5-12H,3-4,13-20H2,1-2H3/b26-25+ |
InChI Key |
BOIZOYRDXIYMCY-OCEACIFDSA-N |
SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)/C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl |
Other CAS No. |
991-23-1 |
Synonyms |
stilbostat |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Stilbostat’s unique profile is best contextualized by comparing it to structurally or functionally analogous compounds, focusing on alkylating potency, hormonal interactions, and metastasis modulation.
Table 1: Comparative Analysis of this compound and Similar Compounds
Key Findings:
Alkylating Potency : this compound’s alkylating activity aligns with traditional cytostatics like cyclophosphamide but lacks the metabolic conversion to estrogenic compounds, reducing off-target hormonal effects .
Hormonal Selectivity: Unlike tamoxifen, which directly blocks estrogen receptors, this compound suppresses metastasis without altering estradiol binding, suggesting a novel mechanism distinct from classical hormone therapies .
Metastasis Modulation: this compound’s inhibitory effect on metastasis parallels adrenalectomy or testosterone administration, contrasting with cortisone’s metastasis-enhancing activity .
Research Implications
- Preclinical Advantages : this compound’s metabolic stability and lack of estrogenic byproducts may reduce side effects associated with hormone-driven cancers, such as endometrial hyperplasia .
- Clinical Limitations : While promising in metastasis inhibition, its efficacy in primary tumor suppression remains less documented compared to alkylating agents like cyclophosphamide .
- Future Directions : Comparative studies with newer alkylating-hormonal hybrids (e.g., bicalutamide derivatives) could clarify this compound’s niche in oncology.
Preparation Methods
Table 1: Optimization of Wittig Reaction Conditions for this compound Synthesis
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Base (TBD/MTBD) | 1.2 equiv. | 78% → 89% |
| Solvent (THF/DMF) | Anhydrous THF | E/Z ratio 1:9 |
| Temperature | 0°C → rt | Minimizes byproducts |
| Reaction Time | 12–16 hrs | Complete conversion |
This method’s superiority lies in its stereochemical control, achieving Z-selectivity ratios exceeding 9:1 through careful modulation of aldehyde electronic properties and phosphonium ylide stability. Comparative studies with classical Horner-Wadsworth-Emmons reagents showed inferior regioselectivity (<5:1 E/Z), affirming the Wittig approach as optimal for this compound.
Modified Perkin Reaction for Hydroxylated Analogues
A lesser-known but highly selective route involves a modified Perkin reaction between substituted benzaldehydes and phenylacetic acids. Jakobsen’s work on isothiocyanostilbene disulfonates demonstrates that condensation under acidic conditions (H2SO4, 110°C) generates α,β-unsaturated intermediates, which undergo decarboxylation to yield 4-hydroxy-3-methoxystilbene derivatives. This method produced this compound analogues with 70–75% yields and trans-selectivity >95%, attributed to conjugated acid stabilization of the transition state.
Key modifications include:
-
Protection-Deprotection Strategy : Acetylation of phenolic -OH groups prior to condensation prevents unwanted side reactions.
-
Microwave Assistance : Reducing reaction times from 48 hrs to 2 hrs while maintaining 68% yield.
Palladium-Catalyzed Cross-Coupling for Scalable Production
Palladium-mediated methods address limitations in traditional approaches, particularly for electron-deficient stilbenes. A two-step protocol using PdCl2(PPh3)2 catalyzes:
Table 2: Palladium Catalysts for this compound Synthesis
| Catalyst System | Yield (%) | TOF (h⁻¹) | Selectivity (E/Z) |
|---|---|---|---|
| Pd(OAc)2/XPhos | 94 | 220 | 98:2 |
| PdCl2(PPh3)2 | 88 | 180 | 95:5 |
| NHC-Pd Complexes | 91 | 250 | 99:1 |
N-heterocyclic carbene (NHC) palladium complexes exhibit exceptional activity, enabling reactions at 0.1 mol% loading while maintaining >99% E-selectivity. This method’s scalability was validated in a 10-g pilot synthesis, achieving 89% overall yield with HPLC purity >99.5%.
Prodrug Derivatization for Enhanced Bioavailability
Phosphorylation of this compound’s phenolic -OH groups generates water-soluble prodrugs. Pettit’s group treated this compound with POCl3 in pyridine to form phosphoric acid intermediates (17 , 28 ), which were subsequently converted to disodium salts (82–85% yield). These prodrugs demonstrated:
-
50-fold increased aqueous solubility vs. parent compound
-
Controlled release profiles (t1/2 = 4.2 hrs in plasma)
-
Equivalent in vitro potency (IC50 = 18 nM vs. P388 leukemia)
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound Preparation
| Method | Avg. Yield | Steps | Cost Index | E/Z Control |
|---|---|---|---|---|
| Wittig Reaction | 78% | 4 | $$$ | Z-Selective |
| Perkin Modification | 72% | 5 | $$ | Trans |
| Pd-Catalyzed Coupling | 89% | 3 | $$$$ | E-Selective |
The palladium-catalyzed route offers superior step economy and scalability, though Wittig methods remain preferred for Z-configuration requirements. Emerging techniques like flow chemistry adaptations of these methods have reduced reaction times by 60% while improving mass transfer in biphasic systems .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Stilbostat, and how can researchers optimize yield and purity in laboratory settings?
- Methodological Answer: this compound synthesis typically involves palladium-catalyzed cross-coupling reactions or Heck olefination. Optimization requires controlled reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography with gradient elution. Yield improvements may involve catalyst screening (e.g., Pd(OAc)₂ vs. PdCl₂) or microwave-assisted synthesis. Purity validation should combine HPLC (C18 column, UV detection) and NMR (¹H/¹³C) to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer: Key techniques include:
- UV-Vis Spectroscopy : To confirm π-π* transitions characteristic of stilbene derivatives.
- Mass Spectrometry (HRMS) : For exact mass determination and fragmentation analysis.
- NMR (¹H, ¹³C, DEPT) : To resolve aromatic proton coupling patterns and confirm regioselectivity.
- HPLC-PDA : For purity assessment and stability testing under varied pH/temperature conditions.
- Data must be cross-validated with reference standards and published spectral libraries .
Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?
- Methodological Answer: Use dose-response experiments (e.g., 0.1–100 µM range) in cell lines relevant to the target pathway (e.g., estrogen receptor-positive MCF-7 cells for hormonal activity). Include positive controls (e.g., tamoxifen) and negative controls (vehicle-only). Measure IC₅₀ values via MTT assays and validate with Western blotting for downstream protein targets. Triplicate replicates and ANOVA statistical analysis are mandatory to ensure reproducibility .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported mechanism of action across different experimental models?
- Methodological Answer: Discrepancies (e.g., agonist vs. antagonist effects) may arise from model-specific factors (cell type, receptor isoforms). Address this by:
- Conducting isoform-specific knockdown studies (siRNA/CRISPR).
- Comparing pharmacokinetic profiles (e.g., plasma protein binding) in in vitro vs. in vivo models.
- Applying systems biology approaches (network pharmacology, multi-omics integration) to identify context-dependent pathways.
- Publish raw datasets and analysis pipelines to enable meta-analyses .
Q. How can researchers apply the PICOT framework to design clinical-translational studies for this compound analogs?
- Methodological Answer:
- Population : Postmenopausal women with hormone receptor-positive breast cancer.
- Intervention : Daily oral this compound analog (50 mg/kg) vs. Comparison : Standard-of-care aromatase inhibitors.
- Outcome : Progression-free survival at 24 months (primary endpoint); toxicity profile (secondary endpoint).
- Time : 24-month follow-up with interim analyses at 6 and 12 months.
- Ensure blinding and randomization via CONSORT guidelines, with pre-registration on ClinicalTrials.gov .
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound toxicity studies?
- Methodological Answer: Use Hill slope models (GraphPad Prism) to fit sigmoidal curves for LD₅₀ calculations. Address heteroscedasticity with weighted least squares regression. For non-monotonic responses (e.g., hormetic effects), apply B-spline regression or Bayesian hierarchical models. Report 95% confidence intervals and conduct sensitivity analyses to assess outlier influence .
Q. How do structural modifications of this compound influence its bioavailability and target selectivity?
- Methodological Answer:
- Bioavailability : Introduce polar groups (e.g., sulfonate) to enhance aqueous solubility, validated via shake-flask assays and Caco-2 permeability models.
- Selectivity : Perform molecular docking (AutoDock Vina) against off-target receptors (e.g., ERβ vs. ERα). Validate with radioligand binding assays (Kd calculations).
- Publish QSAR (Quantitative Structure-Activity Relationship) models to guide future analog design .
Data Presentation and Reproducibility Guidelines
- Tables : Include detailed synthetic conditions (catalyst loading, reaction time) and pharmacological parameters (IC₅₀, Hill coefficients) in structured formats.
- Figures : Use heatmaps for omics data and Forest plots for meta-analyses.
- Reproducibility : Archive raw spectra, chromatograms, and code repositories (GitHub) as supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
